

Disitertide Diammonium: A Technical Whitepaper on its Discovery, Synthesis, and Mechanism of Action

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Compound of Interest		
Compound Name:	Disitertide diammonium	
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Abstract

Disitertide, also known as P144, is a synthetic peptide that has garnered significant interest as a potent inhibitor of Transforming Growth Factor-beta 1 (TGF-β1). Its role as a modulator of the PI3K/Akt signaling pathway and an inducer of apoptosis has positioned it as a promising therapeutic candidate for a range of fibrotic diseases and cancers. This technical guide provides an in-depth overview of the discovery, synthesis, and multifaceted mechanism of action of **Disitertide diammonium**. Detailed experimental protocols, quantitative data summaries, and visual representations of its signaling pathways are presented to facilitate further research and development.

Introduction

Disitertide is a 14-amino acid peptide derived from the sequence of the human TGF- β type III receptor (betaglycan), specifically corresponding to amino acids 731-744.[1][2] Its discovery was rooted in the strategy of developing peptide-based inhibitors that mimic receptor binding domains to block ligand-receptor interactions. Disitertide acts by directly interfering with the binding of TGF- β 1 to its receptor, thereby inhibiting the downstream signaling cascades that promote fibrosis and cell proliferation.[3][4][5] Furthermore, it has been shown to independently



inhibit the PI3K/Akt pathway and induce apoptosis in various cell types.[3][4][5][6] The diammonium salt form of Disitertide is often utilized for improved solubility and formulation.

Physicochemical Properties

Property	- Value	Reference
Peptide Sequence	Thr-Ser-Leu-Asp-Ala-Ser-Ile- Ile-Trp-Ala-Met-Met-Gln-Asn	[1]
Short Sequence	TSLDASIIWAMMQN	[6]
Molecular Formula	C68H109N17O22S2	[6]
Molecular Weight	1580.82 g/mol	[1][6]
Form	Powder or Lyophilized powder	[1]
Appearance	White to off-white	[1]
Storage	Desiccated at -10 to -25°C	[1]

Synthesis of Disitertide Diammonium

Disitertide is synthesized using solid-phase peptide synthesis (SPPS) based on Fmoc (9-fluorenylmethyloxycarbonyl) chemistry.[4] The following protocol is a generalized procedure based on standard SPPS methodologies.

Materials

- Rink Amide resin
- Fmoc-protected amino acids
- N,N-Dimethylformamide (DMF)
- Dichloromethane (DCM)
- Piperidine
- Diisopropylethylamine (DIEA)



- HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)
- Trifluoroacetic acid (TFA)
- Triisopropylsilane (TIS)
- Dithiothreitol (DTT)
- · Ammonium hydroxide solution
- Ether

Synthesis Protocol

- Resin Swelling: Swell the Rink Amide resin in DMF for 1-2 hours.
- Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating with 20% piperidine in DMF for 20 minutes. Wash the resin thoroughly with DMF and DCM.
- Amino Acid Coupling:
 - Activate the first Fmoc-protected amino acid (Fmoc-Asn(Trt)-OH) by dissolving it with HBTU and DIEA in DMF.
 - Add the activated amino acid solution to the resin and shake for 2 hours.
 - Monitor the coupling reaction using a Kaiser test.
 - Wash the resin with DMF and DCM.
- Chain Elongation: Repeat the deprotection and coupling steps for each subsequent amino acid in the sequence (Gln(Trt), Met, Met, Ala, Trp(Boc), Ile, Ile, Ser(tBu), Ala, Asp(OtBu), Leu, Ser(tBu), Thr(tBu)).
- Cleavage and Deprotection:
 - After the final amino acid is coupled, wash the resin with DCM and dry it under vacuum.



- Treat the resin with a cleavage cocktail of TFA/TIS/Water/DTT (e.g., 95:2.5:2.5:1 v/v/v/w) for 2-3 hours to cleave the peptide from the resin and remove the side-chain protecting groups.
- Peptide Precipitation and Purification:
 - Filter the resin and precipitate the peptide by adding cold diethyl ether.
 - Centrifuge to pellet the peptide, wash with ether, and air-dry.
 - Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
- Diammonium Salt Formation:
 - Dissolve the purified peptide in a minimal amount of water.
 - Adjust the pH to approximately 9.0-9.5 with a dilute ammonium hydroxide solution.
 - Lyophilize the solution to obtain **Disitertide diammonium** as a white powder.

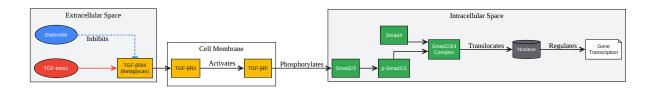
Mechanism of Action

Disitertide exerts its biological effects through a dual mechanism: inhibition of the TGF-β1 signaling pathway and modulation of the PI3K/Akt pathway, ultimately leading to apoptosis in target cells.

Inhibition of TGF-β1 Signaling

Disitertide competitively inhibits the binding of TGF- $\beta1$ to its type III receptor (betaglycan), preventing the formation of the active receptor complex with the type I and type II receptors. This blockade inhibits the phosphorylation and activation of downstream Smad proteins (Smad2/3), which are key mediators of TGF- $\beta1$ signaling.





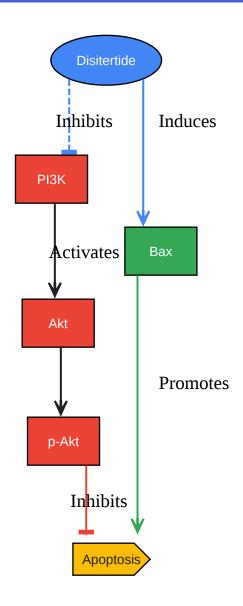
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Diagram 1: Disitertide Inhibition of the TGF-β/Smad Signaling Pathway.

Inhibition of PI3K/Akt Signaling and Induction of Apoptosis

Disitertide has also been identified as an inhibitor of the PI3K/Akt signaling pathway.[3][4][5] By suppressing the levels of PI3K and phosphorylated Akt (p-Akt), Disitertide disrupts a key cell survival pathway. This inhibition, coupled with the induction of the pro-apoptotic protein Bax, leads to the activation of the intrinsic apoptotic cascade.[3][5]





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Diagram 2: Disitertide's Role in PI3K/Akt Inhibition and Apoptosis Induction.

Experimental Protocols Western Blot for PI3K and p-Akt

This protocol outlines the general steps for assessing the effect of Disitertide on PI3K and p-Akt protein expression.

• Cell Culture and Treatment: Plate cells (e.g., MC3T3-E1) and allow them to adhere. Treat cells with Disitertide (e.g., 100 μg/mL) for a specified time (e.g., 4 hours).[5]



- Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
- Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
- SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.
- Immunoblotting:
 - Block the membrane with 5% non-fat milk or BSA in TBST.
 - Incubate with primary antibodies against PI3K, p-Akt (Ser473), total Akt, and a loading control (e.g., GAPDH) overnight at 4°C.
 - Wash and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
- Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells.

- Cell Treatment: Treat cells with various concentrations of Disitertide (e.g., 10-200 μg/mL) for a predetermined duration.[3][5]
- Cell Harvesting: Collect both adherent and floating cells.
- Staining:
 - Wash cells with cold PBS and resuspend in Annexin V binding buffer.
 - Add FITC-conjugated Annexin V and Propidium Iodide (PI).
 - Incubate for 15 minutes at room temperature in the dark.



- Flow Cytometry: Analyze the stained cells by flow cytometry.
 - Viable cells: Annexin V-negative, PI-negative.
 - Early apoptotic cells: Annexin V-positive, PI-negative.
 - Late apoptotic/necrotic cells: Annexin V-positive, PI-positive.

Quantitative Data Summary

The following tables summarize key quantitative data from preclinical studies of Disitertide.

Table 1: In Vitro Efficacy of Disitertide

Cell Line	Assay	Concentration	Effect	Reference
MC3T3-E1	Western Blot	100 μg/mL	Suppressed PI3K and p-Akt expression; Induced Bax expression	[3][5]
A172, U-87 MG (GBM)	Proliferation/Apo ptosis	10-200 μg/mL	Affected proliferation and induced apoptosis/anoikis	[3][5]
Gastric Cancer (GC) cells	Gene Expression	Not specified	Abrogated MACC1-AS1 expression	[3][5]
LINC00941- overexpressing cells	mRNA/Protein Levels	10 μΜ	Increased ZO-1 and E-cadherin levels	[3]

Table 2: In Vivo Efficacy of Disitertide



Animal Model	Condition	Administrat ion	Dosage	Outcome	Reference
Nude Mice	Human Hypertrophic Scars	Topical	300 μg/mL in Lipogel	Promoted scar maturation and improved morphology; 83.3% successful shedding of xenografts	[3][5]

Conclusion

Disitertide diammonium is a well-characterized peptide with a dual mechanism of action that makes it a compelling candidate for therapeutic development. Its ability to inhibit both the profibrotic TGF-β1 pathway and the pro-survival PI3K/Akt pathway underscores its potential in treating complex diseases like fibrosis and cancer. The detailed synthesis and experimental protocols provided in this guide are intended to serve as a valuable resource for researchers in the field, facilitating further investigation and optimization of this promising therapeutic agent.

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